Ranitidine-N-oxide

Übersicht

Beschreibung

Ranitidine-N-oxide is a chemical compound with the molecular formula C13H22N4O4S. It is a metabolite of the histamine antagonist drug ranitidine, which is commonly prescribed for the treatment of duodenal and gastric ulcers . This compound is primarily used for the study and analysis of drug metabolites, helping researchers understand the pharmacokinetic properties of ranitidine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ranitidine-N-oxide can be synthesized by reacting ranitidine with an oxidizing agent. Commonly used oxidizing agents include hydrogen peroxide and lead oxide . The reaction typically involves mixing ranitidine with the oxidizing agent under controlled conditions to achieve the desired oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using similar oxidizing agents under optimized conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Ranitidine-N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under specific conditions.

Reduction: It can be reduced back to ranitidine under appropriate conditions.

Substitution: Certain functional groups in the molecule can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, lead oxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various reagents depending on the desired substitution.

Major Products Formed:

Oxidation: Further oxidized products.

Reduction: Ranitidine.

Substitution: Substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Cardiovascular Health

Recent studies have indicated that ranitidine and its derivatives, including ranitidine-N-oxide, can influence cardiovascular health by modulating the synthesis and release of trimethylamine N-oxide (TMAO), a compound linked to cardiovascular diseases. Research involving high-fat diet-fed ApoE-/- mice demonstrated that treatment with ranitidine significantly reduced TMAO levels and mitigated associated cardiovascular damage. The findings revealed that ranitidine treatment improved gut microbiota diversity, which is crucial for maintaining cardiovascular health and reducing atherosclerosis risk .

1.2 Gastrointestinal Disorders

This compound retains some pharmacological properties similar to its parent compound, ranitidine. It is involved in the inhibition of gastric acid secretion by blocking histamine H2 receptors in parietal cells. This action is beneficial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The effectiveness of this compound in these applications is supported by its ability to maintain pH balance in the stomach, thus providing symptomatic relief from acid-related disorders .

Analytical Chemistry Applications

2.1 Quantitative Analysis

The detection and quantification of this compound in biological samples have been achieved using advanced chromatographic techniques. High-performance liquid chromatography (HPLC) methods have been developed to separate ranitidine from its metabolites, including this compound. These methods demonstrate high sensitivity and specificity, allowing for accurate measurement of drug concentrations in plasma and urine samples .

| Method | Sensitivity | Specificity | Application |

|---|---|---|---|

| HPLC | High | High | Plasma analysis |

| HPTLC | Moderate | Moderate | Trace analysis |

| Fluorescence Detection | Very High | High | Direct determination |

2.2 Environmental Monitoring

This compound's stability and persistence in the environment necessitate monitoring for potential ecological impacts. Analytical methods have been developed to detect this compound in wastewater and environmental samples, ensuring compliance with safety regulations and understanding its environmental fate .

Toxicological Insights

3.1 Safety Profile Evaluation

The safety profile of this compound has been evaluated concerning potential mutagenic effects associated with its degradation products, such as N-nitrosodimethylamine (NDMA). Studies indicate that while ranitidine itself can lead to NDMA formation under specific conditions, the presence of this compound appears to mitigate some of these risks by altering metabolic pathways in the gastrointestinal tract .

3.2 Clinical Implications

Clinical studies have explored the long-term effects of ranitidine on gastric flora and nitrosamine formation, revealing that while this compound does not significantly alter gastric bacterial counts or lead to excessive bacterial colonization, it plays a role in the complex interactions between drug metabolism and gut microbiota .

Case Studies

Case Study 1: this compound in Cardiovascular Research

A study involving ApoE-/- mice treated with ranitidine showed significant reductions in atherosclerosis markers compared to control groups, highlighting the potential cardiovascular benefits of this compound through TMAO modulation .

Case Study 2: Analytical Method Development

A novel HPLC method was validated for the simultaneous quantification of ranitidine and its metabolites, including this compound, demonstrating recovery rates between 97% and 99%. This method has been crucial for pharmacokinetic studies in clinical settings .

Wirkmechanismus

Ranitidine-N-oxide exerts its effects by being a metabolite of ranitidine. Ranitidine itself is a histamine H2 receptor antagonist that reduces the secretion of gastric acid by reversible binding to histamine H2 receptors on gastric parietal cells . This binding inhibits histamine from stimulating gastric acid secretion, thereby reducing gastric acid levels .

Vergleich Mit ähnlichen Verbindungen

Ranitidine: The parent compound, used to treat gastric acid-related conditions.

N-desmethyl ranitidine: Another metabolite of ranitidine.

Ranitidine S-oxide: A sulfur-containing metabolite of ranitidine.

Uniqueness of Ranitidine-N-oxide: this compound is unique in its specific oxidation state and its role as a key metabolite in the study of ranitidine’s pharmacokinetics. Its distinct chemical structure allows for specific analytical applications that are crucial for understanding the metabolism and effects of ranitidine .

Biologische Aktivität

Ranitidine-N-oxide is a metabolite of ranitidine, a widely used H2 receptor antagonist that reduces stomach acid production. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential implications in health and disease.

Metabolism and Formation

Ranitidine undergoes oxidation primarily in the liver, where it is converted into several metabolites, including this compound. Studies indicate that rat and human liver microsomes oxidize ranitidine to its N-oxide form at rates of 66-76%, with other metabolites such as S-oxide and desmethylranitidine accounting for the remainder . This metabolic pathway highlights the importance of cytochrome P450 enzymes in drug metabolism.

Pharmacological Effects

- Cardiovascular Protection : Recent studies have shown that this compound, along with ranitidine itself, exhibits protective effects against cardiovascular damage. In a study involving ApoE-/- mice fed a high-fat diet, treatment with ranitidine significantly reduced the synthesis of trimethylamine N-oxide (TMAO), a compound linked to cardiovascular diseases. This treatment also improved gut microbiota diversity and reduced atherosclerosis .

- Renal Protection : Ranitidine has demonstrated protective effects on renal function in animal models. The administration of ranitidine reduced renal damage associated with high-fat diets, as indicated by histological examinations showing less tubular damage compared to control groups .

- Antioxidant Activity : this compound has been investigated for its antioxidant properties. In vitro studies suggest that it may exhibit significant antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases .

Toxicological Considerations

Despite its therapeutic benefits, there are concerns regarding the safety profile of ranitidine and its metabolites. Research indicates that certain metabolites may have toxic or carcinogenic properties. For instance, N-nitrosodimethylamine (NDMA), a degradation product of ranitidine, has been classified as a probable human carcinogen . This raises important questions about the long-term use of ranitidine and its metabolites.

Table 1: Metabolite Formation from Ranitidine

| Metabolite | Percentage Formation (%) |

|---|---|

| This compound | 66-76 |

| Ranitidine S-oxide | 13-18 |

| Desmethylranitidine | 12-16 |

Table 2: Effects of Ranitidine on Health Outcomes in Animal Studies

| Study Focus | Outcome | Reference |

|---|---|---|

| Cardiovascular Health | Reduced TMAO synthesis; less atherosclerosis | |

| Renal Health | Decreased renal tubular damage | |

| Antioxidant Activity | Significant antioxidant effects observed |

Case Study 1: Cardiovascular Effects in Mice

In a controlled study involving ApoE-/- mice, researchers administered ranitidine alongside a high-fat diet for four weeks. The results indicated significant reductions in both TMAO levels and lipid deposition in arterial walls compared to control groups. Histological analysis confirmed less severe atherosclerosis in treated mice, underscoring ranitidine's potential cardiovascular benefits .

Case Study 2: Renal Protective Effects

Another study focused on the renal protective effects of ranitidine in high-fat diet-induced kidney damage models. Mice treated with ranitidine showed reduced signs of glomerular injury and inflammation compared to untreated controls, suggesting that ranitidine may help mitigate renal damage associated with metabolic disorders .

Eigenschaften

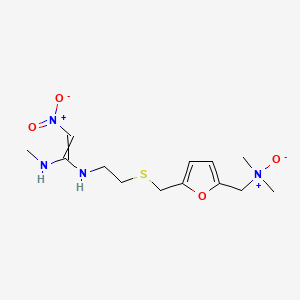

IUPAC Name |

N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S/c1-14-13(8-16(18)19)15-6-7-22-10-12-5-4-11(21-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJVUWAHTQPQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891465 | |

| Record name | Ranitidine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73857-20-2 | |

| Record name | Ranitidine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73857-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ranitidine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073857202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranitidine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RANITIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K131L1Z4KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.